molecular formula C15H17NO4S B2544822 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1396805-99-4

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2544822
CAS RN: 1396805-99-4
M. Wt: 307.36
InChI Key: LMZBKKRFLTYFCD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide, also known as HMMPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HMMPC is a chromene derivative that is synthesized through a multi-step process involving the reaction of various chemical reagents.

Scientific Research Applications

Synthesis and Application in Molecular Probes

A study by Singh et al. (2008) introduced a novel DNA-binding, coumarin-based, fluorescent hydroxyl radical (•OH) indicator. This compound, synthesized for detecting •OH produced by radiation in aqueous solutions, showcases the potential of chromene derivatives in developing molecular probes for biological applications (Singh et al., 2008).

Development of Heterogeneous Acid Catalysts

Research by Jadhav et al. (2018) explored a metal-free C–C/C–O bond formation process for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide. This process utilized polystyrene-supported p-toluenesulfonic acid as a catalyst, demonstrating the compound's utility in organic synthesis and the potential for creating eco-friendly production methods (Jadhav et al., 2018).

Antimicrobial Activity

Ukhov et al. (2021) synthesized a series of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and tested their antimicrobial activities. This study highlights the therapeutic potential of chromene derivatives in developing new antimicrobial agents (Ukhov et al., 2021).

Synthesis of Functionalized Derivatives for Biological Activities

Chitreddy and Shanmugam (2017) developed a novel 4H-chromene-3-carboxamide derivative using a multicomponent reaction that exhibited promising antibacterial activity. This work underscores the versatility of chromene derivatives in synthesizing biologically active compounds (Chitreddy & Shanmugam, 2017).

Polymer Synthesis

Nechifor (2009) focused on synthesizing novel heteroaromatic polyamides containing photosensitive coumarin groups. This research demonstrates the application of chromene derivatives in creating materials with specific properties, such as photosensitivity and thermal stability (Nechifor, 2009).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-15(19,9-21-2)8-16-13(17)11-7-10-5-3-4-6-12(10)20-14(11)18/h3-7,19H,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZBKKRFLTYFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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